molecular formula C10H14O B097410 2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- CAS No. 17190-71-5

2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-

Cat. No. B097410
CAS RN: 17190-71-5
M. Wt: 150.22 g/mol
InChI Key: IVLCENBZDYVJPA-ARJAWSKDSA-N
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Description

2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as Z-CPM and is a member of the cyclopentenone family. Z-CPM is a yellow-colored liquid that is highly reactive and can undergo several chemical reactions.

Mechanism Of Action

The mechanism of action of Z-CPM is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. Z-CPM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It is also believed to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.

Biochemical And Physiological Effects

Z-CPM has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress. Z-CPM has also been shown to have a protective effect on the liver and to improve glucose metabolism. Additionally, Z-CPM has been shown to have an anti-cancer effect, and several studies have investigated its potential as a chemopreventive agent.

Advantages And Limitations For Lab Experiments

The advantages of using Z-CPM in lab experiments include its relatively simple synthesis method, its high reactivity, and its potential applications in various fields. However, there are also some limitations to using Z-CPM. For example, it is highly reactive and can be difficult to handle. It is also relatively unstable and can undergo several chemical reactions, which can complicate experiments.

Future Directions

There are several future directions for research on Z-CPM. One area of research is the development of new synthetic methods for Z-CPM and its derivatives. Another area of research is the investigation of its potential as an anti-inflammatory and anti-cancer agent. Additionally, there is potential for Z-CPM to be used in the development of new materials, such as polymers and liquid crystals. Further research is needed to fully understand the potential applications of Z-CPM in various fields.
In conclusion, Z-CPM is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and high reactivity make it an attractive starting material for the synthesis of various compounds. Z-CPM has also shown potential as an anti-inflammatory and anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Z-CPM can be synthesized through a variety of methods, including the reaction of cyclopentadiene with crotonaldehyde. This reaction is carried out under acidic conditions, and the product is then purified through distillation. Another method involves the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, followed by dehydration to yield Z-CPM. The synthesis of Z-CPM is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Z-CPM has been the subject of several scientific studies due to its potential applications in various fields. In organic chemistry, Z-CPM is used as a starting material for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Z-CPM has also shown potential as an anti-inflammatory agent, and several studies have investigated its effect on inflammation in animal models.

properties

CAS RN

17190-71-5

Product Name

2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3-

InChI Key

IVLCENBZDYVJPA-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CC1=C(CCC1=O)C

SMILES

CC=CCC1=C(CCC1=O)C

Canonical SMILES

CC=CCC1=C(CCC1=O)C

Origin of Product

United States

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